molecular formula C13H12N2O2 B12994993 Ethyl [2,3'-bipyridine]-6-carboxylate

Ethyl [2,3'-bipyridine]-6-carboxylate

Cat. No.: B12994993
M. Wt: 228.25 g/mol
InChI Key: OMCWZZNOWUEKLU-UHFFFAOYSA-N
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Description

Ethyl [2,3’-bipyridine]-6-carboxylate is a derivative of bipyridine, a class of compounds known for their extensive applications in various fields such as coordination chemistry, catalysis, and material science. The bipyridine scaffold consists of two pyridine rings connected at different positions, and in this case, the connection is at the 2 and 3 positions. The ethyl ester functional group at the 6-position of one of the pyridine rings adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bipyridine derivatives, including ethyl [2,3’-bipyridine]-6-carboxylate, often involves cross-coupling reactions. Common methods include:

Industrial Production Methods: Industrial production of bipyridine derivatives typically employs homogeneous catalytic systems to achieve high yields. The use of nickel chloride (NiCl2·6H2O) without external ligands has been shown to efficiently catalyze the formation of bipyridines .

Chemical Reactions Analysis

Types of Reactions: Ethyl [2,3’-bipyridine]-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl [2,3’-bipyridine]-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl [2,3’-bipyridine]-6-carboxylate involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic processes, including redox reactions. The bipyridine moiety acts as a bidentate ligand, binding to metal centers and facilitating electron transfer processes .

Comparison with Similar Compounds

Uniqueness: Ethyl [2,3’-bipyridine]-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the ethyl ester group enhances its solubility and potential for functionalization compared to other bipyridine derivatives .

Biological Activity

Ethyl [2,3'-bipyridine]-6-carboxylate is a compound belonging to the bipyridine family, notable for its unique structural features and potential biological activities. This article details its biological activity, synthesis, and applications, supported by data tables and research findings.

Structural Overview

This compound is characterized by:

  • Molecular Formula : C₁₁H₁₃N₂O₂
  • Molecular Weight : Approximately 228.25 g/mol
  • Structure : Contains two pyridine rings connected by a carbon-carbon bond, with an ethyl ester group at the 6-position of the bipyridine structure.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the bipyridine framework through condensation reactions.
  • Esterification at the carboxylic acid position using ethyl alcohol.
  • Purification via recrystallization or chromatography methods.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Properties

Several studies have demonstrated the compound's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity:

Bacterial StrainMIC (µg/mL)Reference
Escherichia coli40
Staphylococcus aureus30
Pseudomonas aeruginosa25
Klebsiella pneumoniae50

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also shown promise in anticancer applications. Studies indicate that it may inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : this compound potentially disrupts cellular processes essential for cancer cell growth by interacting with specific proteins or enzymes within target cells.
  • Cell Lines Tested : Human leukemia cell lines (K562 and CEM) demonstrated sensitivity to the compound with IC50 values indicating cytotoxic effects at micromolar concentrations .

Coordination Chemistry

This compound can coordinate with metal ions, enhancing its potential as a photosensitizer in photodynamic therapy (PDT). The coordination behavior is characterized by:

  • Chelation : The nitrogen atoms in the bipyridine structure can form stable complexes with transition metals.
  • Catalytic Properties : Metal complexes formed with this ligand exhibit enhanced catalytic activity compared to their uncoordinated forms.

Case Studies

  • Study on Antimicrobial Activity :
    • Conducted by researchers examining various derivatives of bipyridine compounds.
    • Results indicated that this compound had comparable efficacy to standard antibiotics against Gram-positive and Gram-negative bacteria .
  • Anticancer Research :
    • Investigated its effects on human cancer cell lines.
    • Findings revealed that treatment with this compound led to significant reductions in cell viability, suggesting its potential as an anticancer agent .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

ethyl 6-pyridin-3-ylpyridine-2-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)12-7-3-6-11(15-12)10-5-4-8-14-9-10/h3-9H,2H2,1H3

InChI Key

OMCWZZNOWUEKLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)C2=CN=CC=C2

Origin of Product

United States

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